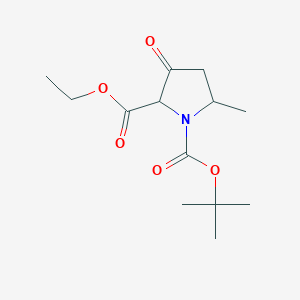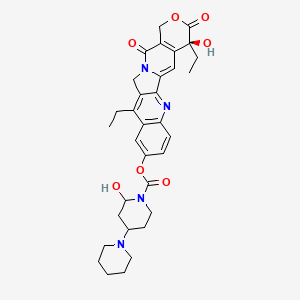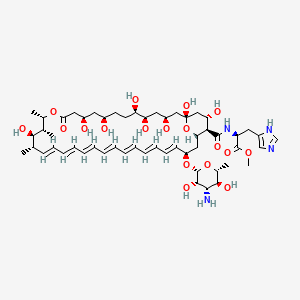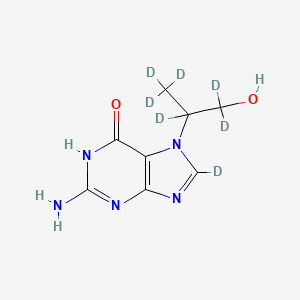![molecular formula C9H9ClN2O3 B15293972 Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate](/img/structure/B15293972.png)
Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate is a chemical compound with the molecular formula C9H9ClN2O3. It is a derivative of pyridine and is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is particularly significant as an intermediate in the synthesis of other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate typically involves the condensation reaction between ethyl oxalyl chloride and 2-amino-3-chloropyridine in the presence of a solvent such as acetonitrile . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The industrial production process is designed to be environmentally friendly and cost-effective, ensuring the compound’s availability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxo compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate involves its interaction with specific molecular targets. In the case of its use as an intermediate in the synthesis of Edoxaban, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. Edoxaban functions as a direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade, thereby preventing blood clot formation .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate can be compared with other similar compounds, such as:
Ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate: This compound has a similar structure but with the chlorine atom at a different position on the pyridine ring.
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate: This compound has an amino group instead of an oxo group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in various synthetic pathways .
Eigenschaften
Molekularformel |
C9H9ClN2O3 |
|---|---|
Molekulargewicht |
228.63 g/mol |
IUPAC-Name |
ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C9H9ClN2O3/c1-2-15-9(14)8(13)12-7-6(10)4-3-5-11-7/h3-5H,2H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
IWPAKRXSPVNEDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)NC1=C(C=CC=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B15293892.png)
![4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B15293898.png)
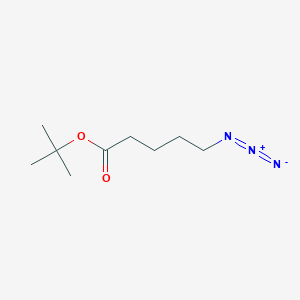



![7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one](/img/structure/B15293927.png)


